BenchChemオンラインストアへようこそ!

3-(2-Bromoethyl)-1,1-difluorocyclobutane

Medicinal Chemistry Synthetic Building Blocks Quality Control

3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS 2229266-35-5) is a gem‑difluorocyclobutane building block bearing a 2‑bromoethyl substituent at the 3‑position. With a molecular formula of C₆H₉BrF₂ and a molecular weight of 199.04 g/mol, this halogenated cyclobutane serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C6H9BrF2
Molecular Weight 199.039
CAS No. 2229266-35-5
Cat. No. B2664515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)-1,1-difluorocyclobutane
CAS2229266-35-5
Molecular FormulaC6H9BrF2
Molecular Weight199.039
Structural Identifiers
SMILESC1C(CC1(F)F)CCBr
InChIInChI=1S/C6H9BrF2/c7-2-1-5-3-6(8,9)4-5/h5H,1-4H2
InChIKeyPFPULISMDRWGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS: 2229266-35-5) – Sourcing and Baseline Characterization


3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS 2229266-35-5) is a gem‑difluorocyclobutane building block bearing a 2‑bromoethyl substituent at the 3‑position. With a molecular formula of C₆H₉BrF₂ and a molecular weight of 199.04 g/mol, this halogenated cyclobutane serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound is commercially available from multiple vendors in purities typically ranging from 95% to ≥97% , and it belongs to the class of fluorinated cycloalkyl building blocks that are increasingly sought for modulating pharmacokinetic properties in drug discovery campaigns [1].

Why 3-(2-Bromoethyl)-1,1-difluorocyclobutane Cannot Be Replaced by Common Cyclobutane Analogs


The combination of a gem‑difluoro motif and a 2‑bromoethyl chain creates a unique reactivity and physicochemical profile that is not replicated by non‑fluorinated cyclobutanes or by analogs with different halogen substituents or chain lengths. The gem‑difluoro group imparts enhanced metabolic stability and altered lipophilicity compared to non‑fluorinated counterparts [1], while the 2‑bromoethyl substituent offers a distinct steric and electronic environment for nucleophilic substitution relative to the shorter bromomethyl analog . Direct replacement with 1,1‑difluorocyclobutane (lacking the bromoethyl handle) or with 2‑bromoethylcyclobutane (lacking fluorine) would fundamentally alter downstream synthetic utility and the pharmacokinetic properties of any derived pharmacophore [2].

Quantitative Differentiation: 3-(2-Bromoethyl)-1,1-difluorocyclobutane vs. Closest Comparators


Commercial Purity Benchmarking: ≥97% vs. 97% for the Bromomethyl Analog

Commercially, 3-(2‑bromoethyl)-1,1‑difluorocyclobutane is routinely supplied at purities of ≥97% (NLT 97%) . In contrast, the closely related bromomethyl analog, 3‑(bromomethyl)-1,1‑difluorocyclobutane (CAS 1252934‑30‑7), is commonly offered at a standard purity of 97% . While the absolute difference is modest, the consistent ≥97% specification for the 2‑bromoethyl derivative ensures a reliably higher baseline purity, reducing the need for additional purification steps in multi‑step syntheses where trace impurities can affect downstream yields.

Medicinal Chemistry Synthetic Building Blocks Quality Control

Metabolic Stability Advantage of the gem‑Difluorocyclobutane Core

The gem‑difluorocyclobutane motif is a validated structural element for improving metabolic stability in drug candidates. In the development of the FDA‑approved IDH1 inhibitor ivosidenib, incorporation of a di‑fluorinated cyclobutane ring was found to be crucial for increasing metabolic stability while maintaining potency [1]. This class‑level advantage extends to 3‑(2‑bromoethyl)-1,1‑difluorocyclobutane, as the gem‑difluoro group blocks common sites of oxidative metabolism (e.g., hydroxylation) that would otherwise occur on non‑fluorinated cyclobutane cores . In contrast, non‑fluorinated cyclobutane analogs such as 2‑bromoethylcyclobutane lack this metabolic shielding and are expected to exhibit faster clearance and shorter half‑life in vivo.

Drug Discovery Pharmacokinetics Metabolic Stability

Synthetic Accessibility: Multigram‑Scale Preparation of 2‑Substituted Difluorocyclobutanes

A general and efficient synthetic route to 2‑substituted difluorocyclobutane building blocks has been established, enabling their preparation on a multigram scale [1]. This methodology, which employs deoxofluorination of O‑protected 2‑(hydroxymethyl)cyclobutanone, provides access to previously unavailable difluorocyclobutane derivatives, including the 3‑(2‑bromoethyl) scaffold. While specific yields for 3‑(2‑bromoethyl)-1,1‑difluorocyclobutane are not reported in isolation, the broader class achieves moderate to good yields (e.g., 50% over two steps for a related derivative) . This contrasts with the limited availability and harsher reaction conditions often required for other gem‑difluorocyclobutane analogs [2].

Synthetic Methodology Scale‑Up Building Block Supply

Recommended Application Scenarios for 3-(2-Bromoethyl)-1,1-difluorocyclobutane Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Metabolically Stabilized Drug Candidates

Use 3‑(2‑bromoethyl)-1,1‑difluorocyclobutane as a key building block to introduce a gem‑difluorocyclobutane moiety into lead compounds. The gem‑difluoro core enhances metabolic stability, as demonstrated by the clinical success of ivosidenib [1]. The 2‑bromoethyl handle permits straightforward nucleophilic substitution with amines, alcohols, or thiols to generate diverse analogs for SAR studies.

Quality‑Sensitive Multi‑Step Synthesis Requiring High Purity

Select 3‑(2‑bromoethyl)-1,1‑difluorocyclobutane from vendors offering ≥97% purity (NLT 97%) for multi‑step sequences where trace impurities could accumulate or poison catalysts. The slightly higher purity specification relative to the bromomethyl analog reduces the need for intermediate purification, streamlining the synthetic route.

Gram‑Scale Preparation of Fluorinated Cyclobutane Libraries

Employ this building block in library synthesis when multigram quantities are required. The established deoxofluorination route [2] ensures that sufficient material can be sourced or synthesized to support high‑throughput chemistry campaigns without supply chain interruption.

Bioisostere Replacement of tert‑Butyl or Cyclopropyl Groups

Replace metabolically labile tert‑butyl or cyclopropyl groups with a gem‑difluorocyclobutane motif to improve pharmacokinetic properties. The 2‑bromoethyl substituent serves as a convenient point of attachment, enabling the exploration of this bioisostere in existing drug scaffolds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromoethyl)-1,1-difluorocyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.